molecular formula C21H24N4O4 B609929 PF-04620110 CAS No. 1109276-89-2

PF-04620110

货号 B609929
CAS 编号: 1109276-89-2
分子量: 396.447
InChI 键: GEVVQZHMFVFGLN-HDJSIYSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1), an enzyme catalyzing the final committed step in the biosynthesis of triglycerides . It is currently in phase 1 clinical trials as a potential anti-diabetic agent .


Molecular Structure Analysis

The molecular formula of PF-04620110 is C21H24N4O4 . The exact mass is 396.18 and the molecular weight is 396.447 .


Physical And Chemical Properties Analysis

PF-04620110 has a molecular weight of 396.447 and a molecular formula of C21H24N4O4 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.

科学研究应用

Treatment of Type 2 Diabetes Mellitus

Specific Scientific Field:

Endocrinology and Metabolism

Summary:

PF-04620110 is proposed as a treatment for Type 2 diabetes mellitus (T2DM). It aims to regulate blood glucose levels and improve insulin sensitivity.

Methods of Application:

Multiple oral doses of PF-04620110 were administered to overweight and obese subjects. The specific dose varied based on the assigned cohort. Safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) were evaluated.

Results:

The trial assessed safety through physical examinations, adverse event monitoring, ECGs, vital signs, and clinical safety laboratory measurements. PK data provided insights into drug absorption, distribution, metabolism, and elimination .

Obesity Treatment

Specific Scientific Field:

Obesity Research

Summary:

Inhibition of DGAT1 (an enzyme involved in triglyceride synthesis) is a potential approach for obesity treatment. PF-04620110 suppresses DGAT1 activity, leading to reduced triglyceride levels and potential protection against hepatic steatosis.

Methods of Application:

PF-04620110 was administered orally to overweight and obese subjects.

Results:

The compound effectively suppressed triglyceride synthesis and showed promise in mitigating obesity-related metabolic disturbances .

NLRP3 Inflammasome Modulation

Specific Scientific Field:

Immunology and Inflammation

Summary:

PF-04620110 has been investigated for its impact on the nucleotide-binding domain, leucine-rich-repeat-containing receptor (NLR), pyrin-domain-containing 3 (NLRP3) inflammasome.

Methods of Application:

In vitro studies examined the effects of PF-04620110 on NLRP3 activation in macrophages.

Results:

PF-04620110 suppressed fatty acid-induced NLRP3 inflammasome activation, suggesting potential anti-inflammatory properties .

安全和危害

PF-04620110 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

PF-04620110 is currently in phase 1 clinical trials as a potential treatment for Type 2 diabetes mellitus . The role of PF-04620110 in regulating fatty acid-induced chronic inflammation during T2DM is still being studied .

属性

IUPAC Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVVQZHMFVFGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677361
Record name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04620110

CAS RN

1109276-89-2
Record name PF-04620110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1109276892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04620110
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04620110
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ4M18RLJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-04620110
Reactant of Route 2
Reactant of Route 2
PF-04620110
Reactant of Route 3
Reactant of Route 3
PF-04620110
Reactant of Route 4
PF-04620110
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
PF-04620110
Reactant of Route 6
PF-04620110

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。